

Application Note: Extraction and Purification of Lophanthoidin B from Isodon lophanthoides

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Compound of Interest

Compound Name: *Lophanthoidin B*

Cat. No.: *B1631900*

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Introduction

Lophanthoidin B is a naturally occurring diterpenoid compound isolated from *Isodon lophanthoides* (Lamiaceae family). Diterpenoids from the *Isodon* genus have garnered significant interest within the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and anti-cholestatic effects[1][2].

Lophanthoidin B, as part of this class of compounds, holds potential for investigation in drug discovery and development. This document provides a detailed protocol for the extraction, fractionation, and purification of **Lophanthoidin B** from the aerial parts of *I. lophanthoides*.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the extraction and purification of diterpenoids, including **Lophanthoidin B**, from *Isodon* species, based on established methodologies[3].

Parameter	Specification	Purpose/Rationale	Expected Outcome
Plant Material	Air-dried aerial parts of Isodon lophanthoides	Primary source of Lophanthoidin B.	-
Initial Extraction Solvent	80% Ethanol (EtOH)	Efficiently extracts a broad range of secondary metabolites, including diterpenoids.	Crude ethanol extract containing a mixture of compounds.
Fractionation Solvents	Petroleum Ether (PE), Ethyl Acetate (EtOAc)	Sequentially partition the crude extract based on polarity to enrich the diterpenoid fraction.	PE fraction (non-polar compounds), EtOAc fraction (medium-polarity compounds, enriched with diterpenoids), and aqueous fraction (polar compounds).
Primary Purification	Silica Gel Column Chromatography	Separate compounds based on polarity.	Partially purified fractions containing Lophanthoidin B.
Secondary Purification	Medium Pressure Liquid Chromatography (MPLC)	Higher resolution separation of complex mixtures.	Further purified fractions of Lophanthoidin B.
Final Purification	Semi-preparative High-Performance Liquid Chromatography (HPLC) / Recrystallization	Achieve high purity of the target compound.	Isolated Lophanthoidin B with >95% purity.

Experimental Protocols

Extraction

- Preparation of Plant Material: Air-dry the aerial parts (leaves and stems) of *Isodon lophanthoides* at room temperature in a well-ventilated area until brittle. Grind the dried plant material into a coarse powder.
- Solvent Extraction:
 - Macerate the powdered plant material (e.g., 1 kg) in 80% ethanol (5 L) at room temperature for 24 hours with occasional stirring.
 - Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
 - Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
 - Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Fractionation

- Solvent-Solvent Partitioning:
 - Suspend the crude ethanol extract in distilled water (1 L).
 - Transfer the suspension to a separatory funnel and partition successively with petroleum ether (3 x 1 L). Collect the petroleum ether fractions.
 - Subsequently, partition the remaining aqueous layer with ethyl acetate (3 x 1 L). Collect the ethyl acetate fractions.
 - Concentrate the petroleum ether and ethyl acetate fractions separately using a rotary evaporator to yield the respective crude fractions. The diterpenoids, including **Lophanthoidin B**, are expected to be enriched in the ethyl acetate fraction.

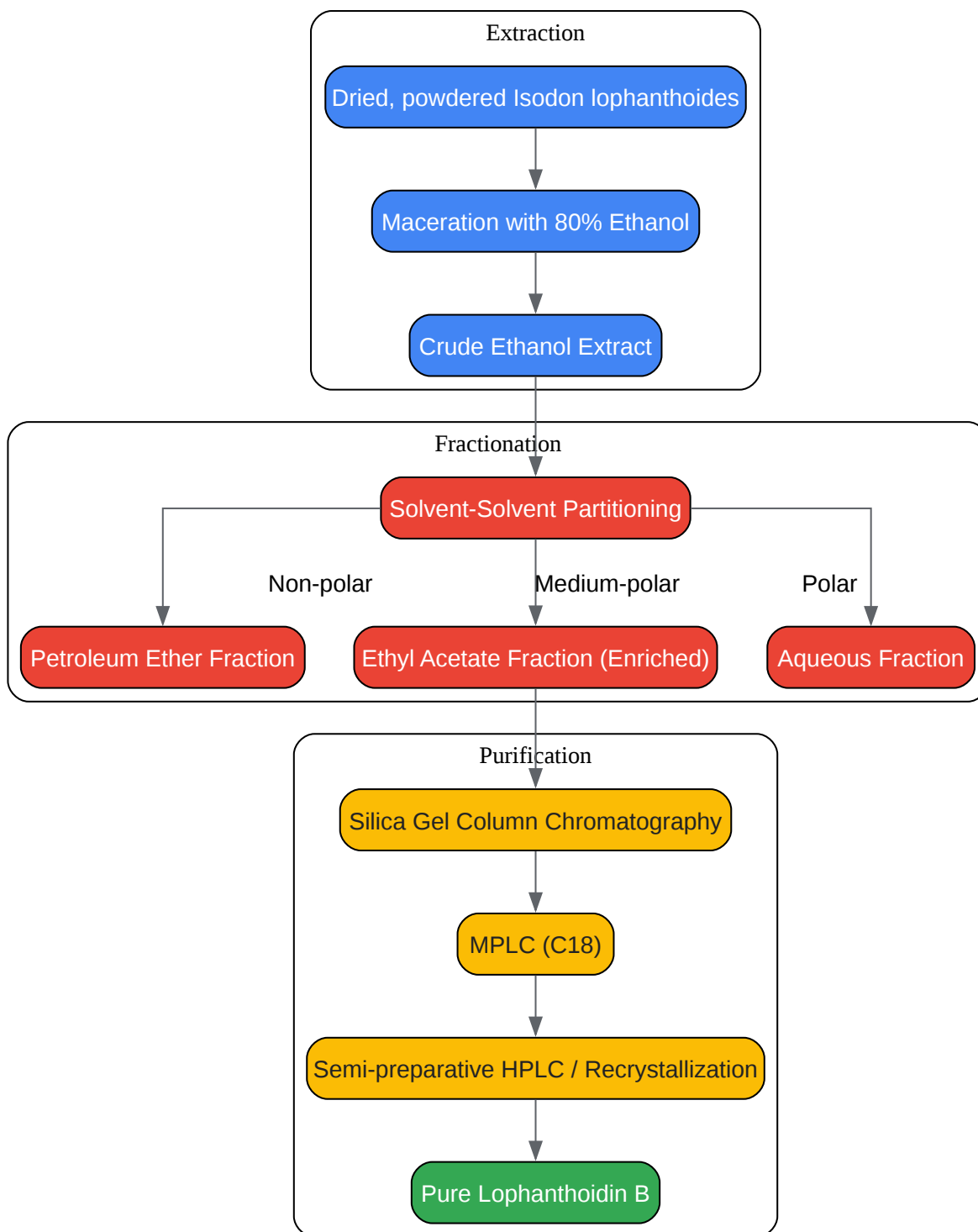
Purification

- Silica Gel Column Chromatography:

- Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel (200-300 mesh) in petroleum ether.
- Dissolve the ethyl acetate fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
- After the solvent has evaporated, load the dried silica gel containing the sample onto the top of the prepared column.
- Elute the column with a stepwise gradient of petroleum ether and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 30:70, 0:100 v/v).
- Collect fractions of a consistent volume (e.g., 250 mL) and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., petroleum ether:ethyl acetate 1:1) and visualizing with vanillin-sulfuric acid reagent and heating.
- Combine fractions containing the target compound based on the TLC profile.
- Medium Pressure Liquid Chromatography (MPLC):
 - Subject the combined fractions from the silica gel column to MPLC on a C18 reversed-phase column.
 - Elute with a gradient of methanol and water (e.g., 10:90 to 100:0 v/v).
 - Collect fractions and monitor by TLC or HPLC to identify those containing **Lophanthoidin B**.
- Semi-preparative HPLC or Recrystallization:
 - For final purification, use semi-preparative HPLC with a suitable column (e.g., C18) and an isocratic or gradient mobile phase of methanol/water or acetonitrile/water.
 - Alternatively, if a fraction is sufficiently pure, recrystallization from a suitable solvent system (e.g., methanol/water) can be employed to obtain pure **Lophanthoidin B**.

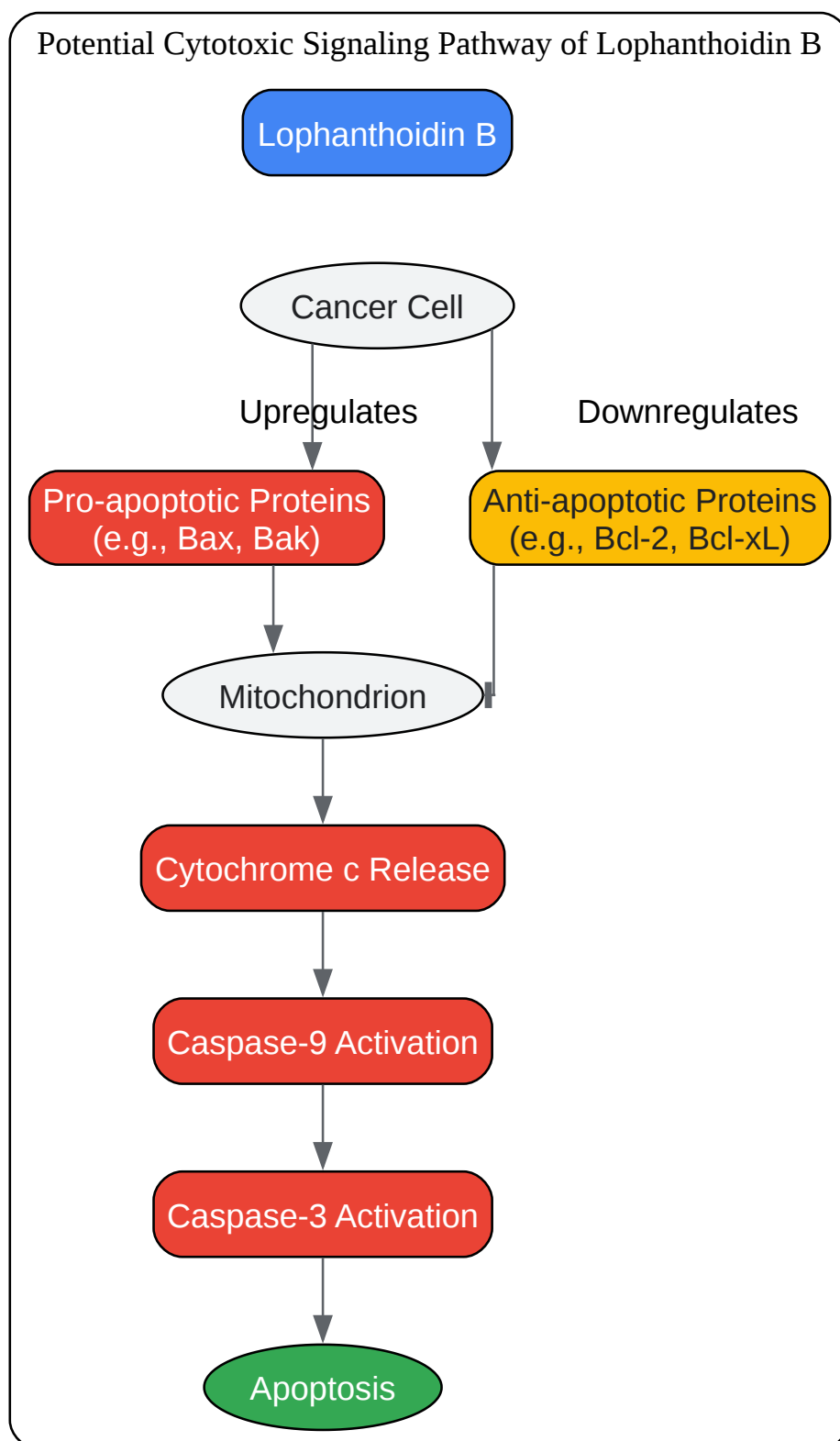
- Confirm the purity and identity of the isolated **Lophanthoidin B** using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations



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Caption: Workflow for **Lophanthoidin B** extraction and purification.



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Caption: Postulated apoptotic pathway induced by **Lophanthoidin B**.

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